Sexangularetin
Overview
Description
Sexangularetin is a flavonoid compound . It is considered to be a derivative of kaempferol, which is a predominant structure among flavonol aglycones identified in fruits .
Molecular Structure Analysis
Sexangularetin has a molecular formula of C16H12O7 . It is a derivative of kaempferol, carrying substituted hydroxyl groups or methyl groups at different positions of the flavonol skeletons .
Physical And Chemical Properties Analysis
Sexangularetin has a density of 1.6±0.1 g/cm³, a boiling point of 603.2±55.0 °C at 760 mmHg, and a flash point of 229.3±25.0 °C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .
Scientific Research Applications
Application 1: Cytotoxic Activities
- Scientific Field : Pharmacology and Oncology .
- Summary of the Application : Sexangularetin has been found to have cytotoxic activities against certain cell lines .
- Methods of Application or Experimental Procedures : A new flavonoid, sexangularetin 3-O-(2′′-O-(E)-p-coumaroyl-β-d-glucopyranoside), was isolated from the flowers of Camellia hakodae Ninh. The compound was tested for cytotoxic activity against HepG2, Lu, and KB cell lines .
- Results or Outcomes : The new compound displayed moderate to weak cytotoxic activities against HepG2 (IC50 192.0 μg/mL), Lu (IC50 90.2 μg/mL), and KB (IC50 72.7 μg/mL) cell lines, and inactivity against MCF7 (IC50 256.0 μg/mL) .
Application 2: Phytoprofiling of Sorbus L. Inflorescences
- Scientific Field : Phytochemistry .
- Summary of the Application : Sexangularetin is an important analytical marker of Sorbus inflorescence materials .
- Methods of Application or Experimental Procedures : The phenolic profiles of inflorescence extracts of 26 Sorbus species, genotypes, and cultivars were determined. HPLC and UPLS with MS detection were applied .
- Results or Outcomes : Sexangularetin derivatives were detected in all Sorbus inflorescence samples. These derivatives could serve as markers in authenticity studies and quality control schemes .
Application 3: Antioxidant Activity
- Scientific Field : Phytochemistry .
- Summary of the Application : Sexangularetin has been identified as a potential marker of chemodiversity within the Dryas genus and has been found in all Siberian populations of D. oxyodonta .
- Methods of Application or Experimental Procedures : High-performance liquid chromatography with photodiode-array detection and electrospray ionization triple-quadrupole mass spectrometric detection were used to identify 40 compounds, including sexangularetin, in extracts from the leaves and flowers of D. oxyodonta .
- Results or Outcomes : Sexangularetin was found to be an effective scavenger of free radicals, including DPPH •, ABTS •+−, O 2•−, and • OH radicals . This establishes D. oxyodonta as a rich source of phenolic compounds with potent antioxidant activity .
Application 4: Traditional Medicine
- Scientific Field : Traditional Medicine .
- Summary of the Application : Sexangularetin is found in the flowers of Camellia hakodae Ninh, an endemic ornamental plant in Tam Dao province, Vietnam. This plant is used as an ingredient for traditional medicine .
- Methods of Application or Experimental Procedures : The ethanol extract of C. hakodae flowers was fractionated and purified by column chromatography (CC) using silica gel, and Sephadex LH-20 to afford a new sexangularetin glycoside .
- Results or Outcomes : The new compound displayed moderate to weak cytotoxic activities against HepG2 (IC50 192.0 μg/mL), Lu (IC50 90.2 μg/mL), and KB (IC50 72.7 μg/mL) cell lines, and inactivity against MCF7 (IC50 256.0 μg/mL) .
properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-15-10(19)6-9(18)11-12(20)13(21)14(23-16(11)15)7-2-4-8(17)5-3-7/h2-6,17-19,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFYHRHUTXBGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205715 | |
Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sexangularetin | |
CAS RN |
571-74-4 | |
Record name | 8-Methoxykaempferol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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